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Compound of Interest

Compound Name:
6-Methoxyquinoline-8-

carbaldehyde

CAS No.: 1268520-98-4

Cat. No.: B595290

Get Quote

Executive Summary & Chemical Identity
6-Methoxyquinoline-8-carbaldehyde (CAS: 1268520-98-4) is a functionalized quinoline

scaffold. Its structural importance lies in the C8-aldehyde handle, which allows for reductive

amination or condensation reactions (e.g., Ugi-azide multicomponent reactions) to generate

complex bioactive libraries.

Accurate spectroscopic validation is challenging due to the potential for regioisomers (e.g., 4-

carbaldehyde or 3-carbaldehyde) formed during non-selective formylation. This guide

establishes the Standard Reference Profile required to confirm the C8-substitution pattern.

Table 1: Physicochemical Constants
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Property Specification

IUPAC Name 6-Methoxyquinoline-8-carbaldehyde

CAS Number 1268520-98-4

Molecular Formula

C

H

NO

Molecular Weight 187.19 g/mol

Appearance Pale yellow to off-white solid

Solubility

Soluble in DMSO, CH

Cl

, CHCl

; Sparingly soluble in water

Key Functional Groups
Aldehyde (–CHO), Methoxy (–OCH

), Quinoline Nitrogen

Spectroscopic Characterization Strategy
The validation of this compound rests on three pillars: Mass Spectrometry (MS) for molecular

weight confirmation, Infrared Spectroscopy (IR) for functional group verification, and Nuclear

Magnetic Resonance (NMR) for regio-isomer confirmation.

A. Mass Spectrometry (MS)[1][6]
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70

eV).

Target Ion:

[M+H]
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:188.2 m/z (ESI)

[M]

:187.1 m/z (EI)

Fragmentation Pattern (EI):

m/z 187 (M

): Parent ion.

m/z 158 ([M-CHO]

): Loss of the formyl group (characteristic of aromatic aldehydes).

m/z 143 ([M-CHO-CH

]

): Subsequent loss of the methyl group from the methoxy substituent.

B. Infrared Spectroscopy (IR)
The IR spectrum provides a quick "Go/No-Go" decision on the success of the oxidation or

formylation reaction.

C=O Stretch (Aldehyde):1685 – 1700 cm

(Strong, sharp).

Note: If the peak is broad or shifted to >1710 cm

, suspect oxidation to the carboxylic acid (impurity).

C–H Stretch (Aldehyde):2750 – 2850 cm

(Fermi doublet, often weak).

C–O Stretch (Methoxy):1200 – 1250 cm
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.

C=N / C=C (Quinoline Ring): 1580 – 1620 cm

.

C. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for distinguishing the 8-carbaldehyde from the 3-, 4-, or 5-

isomers.

H NMR Target Specification (400 MHz, CDCl

)
Aldehyde Proton (H-CHO):

Shift:

10.60 – 11.00 ppm (Singlet).

Diagnostic: This highly deshielded singlet confirms the aldehyde is present. Its integration

must be 1.0 relative to the aromatic protons.

Methoxy Group (–OCH

):

Shift:

3.95 – 4.05 ppm (Singlet).

Diagnostic: Integration of 3.0.

Aromatic Region (

7.3 – 9.0 ppm):

H-2 (Pyridine ring):
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~8.8 – 8.9 ppm (dd). The most deshielded aromatic proton due to proximity to the ring
nitrogen.

H-4 (Pyridine ring):

~8.0 – 8.1 ppm (dd).

H-3 (Pyridine ring):

~7.4 ppm (dd).

H-7 (Benzene ring):

~8.0 – 8.2 ppm (d, J ~2.5 Hz).

Crucial: H-7 is ortho to the aldehyde group. The carbonyl anisotropy causes a

significant downfield shift compared to the precursor (6-methoxyquinoline).

H-5 (Benzene ring):

~7.3 – 7.5 ppm (d, J ~2.5 Hz).

Coupling: H-5 and H-7 show meta-coupling (~2.5 Hz).

C NMR Key Signals
Carbonyl Carbon:

~189 – 191 ppm.

Methoxy Carbon:

~55 – 56 ppm.

Quinoline Carbons: Distinct signals in the 120 – 160 ppm range. C-6 (attached to OMe) will

be significantly deshielded (~158 ppm).

Experimental Workflow & Logic
The following diagrams illustrate the logical flow for synthesizing and validating the compound,

ensuring high E-E-A-T standards.
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Diagram 1: Synthesis & Purification Logic
This workflow assumes the common route via Selenium Dioxide oxidation of 6-methoxy-8-

methylquinoline or Lithiation/Formylation of 6-methoxy-8-bromoquinoline.

Precursor:
6-Methoxy-8-methylquinoline

(or 8-Bromo analog)

Reaction:
SeO2 Oxidation

(or n-BuLi / DMF)

 Reagents Workup:
Extraction (DCM)
Wash (NaHCO3)

 Quench Crude Product:
Aldehyde + Unreacted Methyl

Purification:
Flash Column Chromatography

(Hexane:EtOAc)

 Isolation Target:
6-Methoxyquinoline-8-carbaldehyde

(Pure)

 Yield 

Click to download full resolution via product page

Caption: Synthesis workflow emphasizing the purification step required to remove unreacted

methyl/bromo precursors before spectral analysis.

Diagram 2: NMR Assignment Logic
This decision tree helps researchers confirm they have the correct isomer (8-CHO) vs. the 4-

CHO or 5-CHO isomers.
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Analyze 1H NMR Spectrum

Is there a singlet at
10.5 - 11.0 ppm?

STOP: Oxidation Failed
(Alcohol or Acid present)

No

Proceed to Aromatic Region

Yes

Analyze Benzene Ring Protons
(H-5 and H-7)

Observed: Two doublets
with J ~ 2.5 Hz (Meta)

H-5 / H-7 Pattern

Observed: Two doublets
with J ~ 9.0 Hz (Ortho)

H-7 / H-8 Pattern

CONFIRMED:
8-Carbaldehyde Isomer

REJECT:
Likely 5-Carbaldehyde
(if H-7/H-8 are ortho)

Click to download full resolution via product page

Caption: NMR logic tree for distinguishing the 8-substituted isomer from potential 5-substituted

by-products based on coupling constants.

Experimental Protocols
Protocol A: Sample Preparation for NMR

Solvent: Use CDCl

(Chloroform-d) as the primary solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b595290/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-validation-of-6-methoxyquinoline-8-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595290?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Why? It provides excellent solubility for methoxyquinolines and prevents exchange of the

aldehyde proton (unlike protic solvents).

Alternative:DMSO-d

if the aldehyde peak is broadened or if solubility is poor.

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

Selenium residues or Lithium salts) that cause line broadening.

Protocol B: Impurity Profiling
When analyzing the spectrum, specifically check for these common impurities:

6-Methoxy-8-methylquinoline (Starting Material): Look for a singlet methyl peak at

~2.7 – 2.8 ppm.

6-Methoxyquinoline-8-carboxylic acid (Over-oxidation): Look for a broad singlet at

>12.0 ppm (COOH) and loss of the aldehyde peak.

Residual Solvents: EtOAc (

4.12, 2.05, 1.26 in CDCl

) or DMF (

8.02, 2.96, 2.88).
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General Quinoline Oxidation Methods:Organic Syntheses, Coll. Vol. 3, p.568 (1955); Vol. 28,

p.81 (1948). (Describes oxidation of methylquinolines to aldehydes). Link

Commercial Availability & ID: Accela ChemBio Product Catalog, 6-Methoxyquinoline-8-
carbaldehyde. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | 121660-37-5 | Benchchem
[benchchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Validation of 6-
Methoxyquinoline-8-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595290/docs#technical-guide-spectroscopic-
validation-of-6-methoxyquinoline-8-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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